molecular formula C9H8F3N3O B2680525 N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide CAS No. 2196443-70-4

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide

Cat. No. B2680525
CAS RN: 2196443-70-4
M. Wt: 231.178
InChI Key: WCNNBPOPGSMTED-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative. Pyrimidine is a basic aromatic ring structure found in many kinds of natural substances such as nucleotides, vitamins, and antibiotics . The trifluoromethyl group and the prop-2-enamide group attached to the pyrimidine ring could potentially alter the properties and biological activity of the compound .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of a pyrimidine derivative with other reagents. For example, 2-(Trifluoromethyl)pyrimidin-5-amine, a compound with a similar structure, can be synthesized from other pyrimidine derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-(Trifluoromethyl)pyrimidin-5-amine, includes a pyrimidine ring with a trifluoromethyl group attached . The prop-2-enamide group would be attached to the pyrimidine ring in the specific compound you’re asking about.


Chemical Reactions Analysis

The chemical reactions of the compound would depend on the specific groups attached to the pyrimidine ring. Pyrimidine derivatives can undergo a variety of reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on the specific groups attached to the pyrimidine ring. For example, the trifluoromethyl group is highly electronegative and could affect the polarity and reactivity of the compound .

Safety And Hazards

The safety and hazards of the compound would depend on its specific structure and biological activity. For example, some pyrimidine derivatives are toxic and can cause skin and eye irritation .

Future Directions

The future research directions could involve studying the biological activity of the compound and developing synthetic methods to produce the compound more efficiently . The compound could also be modified to improve its properties or biological activity .

properties

IUPAC Name

N-[[2-(trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3N3O/c1-2-7(16)13-3-6-4-14-8(15-5-6)9(10,11)12/h2,4-5H,1,3H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNNBPOPGSMTED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=CN=C(N=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide

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